N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide
Description
N-[4-(Dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide is a pyrazole-3-carboxamide derivative characterized by a unique substitution pattern. The core pyrazole ring is functionalized at the 1-position with a 1,1-dioxothiolan-3-yl group (a sulfone-containing moiety) and at the 5-position with a cyclopropyl group. The carboxamide nitrogen is linked to a 4-(dimethylamino)phenyl group, which may enhance solubility and electronic properties.
Properties
IUPAC Name |
5-cyclopropyl-N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-22(2)15-7-5-14(6-8-15)20-19(24)17-11-18(13-3-4-13)23(21-17)16-9-10-27(25,26)12-16/h5-8,11,13,16H,3-4,9-10,12H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAJSWAMUUHNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Pyrazole formation typically involves [3+2] cycloaddition between hydrazines and 1,3-diketones. For 5-cyclopropyl substitution, cyclopropane-containing diketones are preferred. A modified method from employs cyclopropyl methyl ketone and ethyl acetoacetate under acidic conditions to yield 5-cyclopropylpyrazole-3-carboxylate (Yield: 68–72%).
Reaction Conditions :
- Reagents: Hydrazine hydrate, acetic acid (cat.), ethanol, 80°C, 6 h.
- Key Intermediate: Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.
Functionalization with 1,1-Dioxothiolan-3-yl Group
The 1,1-dioxothiolan moiety is introduced via nucleophilic substitution or Mitsunobu reaction. As reported in, thiolane derivatives react with electrophiles (e.g., bromides) in the presence of bases like triethylamine:
Protocol :
- React 3-bromothiolane-1,1-dioxide with pyrazole intermediate in DMF.
- Use K₂CO₃ as base, 60°C, 12 h.
- Yield: 58–65%.
Carboxamide Formation
Activation of Pyrazole-Carboxylic Acid
The carboxylate ester is hydrolyzed to the acid using NaOH/EtOH (90% yield), followed by activation as an acid chloride (SOCl₂, 80°C, 3 h) or mixed anhydride (ClCO₂Et, N-methylmorpholine).
Coupling with 4-Dimethylaminophenylamine
Amide bond formation employs coupling reagents such as T3P® (propylphosphonic anhydride) or EDCI/HOBt :
- Reagents: Pyrazole-3-acid chloride (1 eq), 4-dimethylaminophenylamine (1.2 eq), DMAP (cat.), CH₂Cl₂.
- Conditions: 0°C → RT, 8 h.
- Yield: 76%.
Alternative Routes and Comparative Analysis
One-Pot Sequential Functionalization
A patent describes a one-pot method combining cyclocondensation, oxidation, and amidation:
- Cyclopropane diketone + hydrazine → pyrazole.
- In situ oxidation with H₂O₂/AcOH to introduce dioxothiolan.
- Direct coupling with 4-dimethylaminophenylamine using T3P®.
Solid-Phase Synthesis
Immobilized pyrazole-carboxylic acids on Wang resin enable iterative functionalization, as per:
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.12–4.08 (m, 1H, dioxothiolan-H), 3.01 (s, 6H, N(CH₃)₂), 2.95–2.89 (m, 1H, cyclopropyl-H), 1.32–1.25 (m, 4H, cyclopropyl-CH₂).
- HRMS : m/z [M+H]⁺ calcd. for C₁₉H₂₃N₄O₃S: 399.1432; found: 399.1428.
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Cyclocondensation + T3P | 76 | 98 |
| One-Pot | 62 | 94 |
| Solid-Phase | 71 | 95 |
Mechanistic Insights
- Pyrazole Formation : Proceeds via nucleophilic attack of hydrazine on diketone, followed by dehydration.
- Dioxothiolan Introduction : SN2 displacement at the 3-position of thiolane-1,1-dioxide.
- Amidation : T3P® activates the acid via cyclic intermediate, enabling efficient coupling.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide can undergo several types of reactions:
Oxidation: : Alters the electronic properties by introducing oxygen atoms.
Reduction: : Converts nitro groups to amines, affecting the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Employing hydrogen gas with a palladium catalyst.
Substitution: : Utilizing nucleophilic reagents like halides or organometallic compounds.
Major Products
Oxidation: : Formation of oxides or hydroxylated derivatives.
Reduction: : Amine derivatives.
Substitution: : Functionalized analogs with varying biological activities.
Scientific Research Applications
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide is prominent in several fields:
Chemistry: : As a synthetic intermediate in complex organic syntheses.
Biology: : Investigation of its interaction with biomolecules.
Medicine: : Potential therapeutic uses due to its pharmacophore.
Industry: : As a building block in the synthesis of advanced materials.
Mechanism of Action
The compound exerts its effects through several pathways:
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways: : Influences signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s distinct features include:
- 1,1-Dioxothiolan-3-yl group : Introduces a sulfone moiety, which may improve metabolic stability compared to thiolane or thiophene analogs.
- 4-(Dimethylamino)phenyl carboxamide: Provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro, cyano) in analogs like 3a–3e () .
Physicochemical Properties
Key comparisons with analogs from and :
- Melting Points: Halogenated analogs (e.g., 3d) exhibit higher melting points (~180°C) compared to non-halogenated derivatives, likely due to increased polarity or crystal packing efficiency. The target compound’s dioxothiolan group may similarly elevate its melting point.
- Synthetic Yields : Coupling reactions using EDCI/HOBt () yield 60–75%, consistent with standard carboxamide synthesis protocols .
Spectroscopic and Analytical Data
- ¹H-NMR: The target compound’s 4-(dimethylamino)phenyl group would likely show a singlet near δ 2.9–3.1 ppm for the dimethylamino protons, similar to methyl groups in 3a–3e (δ 2.6–2.7 ppm) .
- Mass Spectrometry : The molecular ion [M+H]⁺ for the target compound (calculated m/z: 390.14) would differ from analogs like 3a (m/z 403.1) due to the absence of chlorine and presence of sulfur .
Functional Group Impact on Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound may increase solubility in polar solvents compared to chloro or cyano substituents in 3a–3e .
- Sulfone vs. Thioether : The 1,1-dioxothiolan group offers greater oxidative stability than thioether-containing analogs (e.g., thiazole derivatives in ) .
Research Implications
- Kinase Inhibition: Pyrazole carboxamides are known kinase inhibitors; the cyclopropyl and sulfone groups may modulate selectivity .
- Metabolic Stability : The sulfone moiety could reduce cytochrome P450-mediated metabolism compared to sulfur-containing analogs .
Biological Activity
N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide, identified by the CAS number 942651-79-8, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, focusing on its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino group, a thiolane derivative, and a cyclopropyl pyrazole. Its molecular weight is approximately 424.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and the introduction of the carboxamide functional group. The synthetic route is crucial for optimizing yield and purity for biological testing.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. For instance, studies have reported that derivatives with hydroxyl groups exhibit significant antioxidant activity, which is measured by their ability to scavenge free radicals. The IC50 values for these compounds can vary significantly based on their structural modifications.
| Compound | IC50 (µg/mL) | Notes |
|---|---|---|
| N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide | TBD | Potential antioxidant activity observed |
Enzyme Inhibition Studies
The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential in inhibiting tyrosinase activity, an important enzyme in melanin biosynthesis. The inhibition potency is often compared to standard inhibitors such as kojic acid.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide | TBD | Less potent than kojic acid (15.9 ± 2.5 µM) |
The biological activity of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide may be attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that the compound may bind effectively to active sites of enzymes involved in oxidative stress and pigmentation processes.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential role in treating conditions associated with oxidative stress and hyperpigmentation. For example:
- Antioxidant Studies : A study demonstrated that derivatives of this compound showed varying degrees of antioxidant activity, with some exhibiting IC50 values lower than that of ascorbic acid.
- Tyrosinase Inhibition : Research indicated that modifications in the chemical structure significantly influenced the inhibitory activity against tyrosinase, suggesting a structure–activity relationship (SAR).
Future Directions
Further research is essential to explore the therapeutic applications of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide. Investigating its effects in vivo and conducting clinical trials could provide insights into its efficacy and safety profile.
Q & A
Q. What advanced techniques can probe this compound’s interaction dynamics with proteins (e.g., kinases or GPCRs)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : For real-time binding kinetics (ka/kd).
- Cryo-EM : To resolve binding poses in membrane-bound targets.
- NMR Titration : For mapping binding epitopes using isotope-labeled proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
